molecular formula C17H26N2O3S B4813721 N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide

Cat. No.: B4813721
M. Wt: 338.5 g/mol
InChI Key: OTOJGYHPRVQTSC-UHFFFAOYSA-N
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Description

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide typically involves the reaction of 4-aminophenylsulfonyl chloride with 2-methylpiperidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with pentanoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of the pentanamide group, in particular, may influence its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-3-4-8-17(20)18-15-9-11-16(12-10-15)23(21,22)19-13-6-5-7-14(19)2/h9-12,14H,3-8,13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOJGYHPRVQTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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